molecular formula C8H7ClFN B13315494 7-Chloro-6-fluoro-2,3-dihydro-1H-indole

7-Chloro-6-fluoro-2,3-dihydro-1H-indole

Cat. No.: B13315494
M. Wt: 171.60 g/mol
InChI Key: LKWIQDGUUAPTDW-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For example, the reaction of 6-fluoro-2,3-dihydro-1H-indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and fully saturated indole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3-dihydro-1H-indole
  • 7-Fluoro-2,3-dihydro-1H-indole
  • 7-Chloro-2,3-dihydro-1H-indole

Uniqueness

The presence of both chlorine and fluorine atoms in 7-Chloro-6-fluoro-2,3-dihydro-1H-indole distinguishes it from other similar compounds. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C8H7ClFN

Molecular Weight

171.60 g/mol

IUPAC Name

7-chloro-6-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7ClFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-2,11H,3-4H2

InChI Key

LKWIQDGUUAPTDW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2Cl)F

Origin of Product

United States

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